molecular formula C13H17NO2 B11884163 (2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol

(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol

Cat. No.: B11884163
M. Wt: 219.28 g/mol
InChI Key: UKJSYEIVCGFUES-VXGBXAGGSA-N
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Description

(2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is a chiral compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of indene derivatives with piperidine under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as crystallization or chromatography are employed to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and chiral recognition processes. Its ability to interact with biological molecules in a stereospecific manner makes it a useful tool in biochemical studies.

Medicine

In medicinal chemistry, (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of various products highlights its industrial significance.

Mechanism of Action

The mechanism of action of (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,4’-piperidine]: A similar compound with a spirocyclic structure but lacking the diol functionality.

    Indane-1,3-dione: Another related compound with a different functional group arrangement.

Uniqueness

What sets (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol apart is its specific stereochemistry and the presence of the diol functional group

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1R,2S)-spiro[1,2-dihydroindene-3,4'-piperidine]-1,2-diol

InChI

InChI=1S/C13H17NO2/c15-11-9-3-1-2-4-10(9)13(12(11)16)5-7-14-8-6-13/h1-4,11-12,14-16H,5-8H2/t11-,12-/m1/s1

InChI Key

UKJSYEIVCGFUES-VXGBXAGGSA-N

Isomeric SMILES

C1CNCCC12[C@@H]([C@@H](C3=CC=CC=C23)O)O

Canonical SMILES

C1CNCCC12C(C(C3=CC=CC=C23)O)O

Origin of Product

United States

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